Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
Description
Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate is a synthetic organic compound that features a complex structure incorporating a thiadiazole ring, a piperidine ring, and an ester functional group
Properties
IUPAC Name |
ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-26-19(25)11-10-18(24)23-12-6-9-16(14-23)20-22-21-17(27-20)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNFSLCBHNDTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiadiazole intermediate.
Esterification: The final step involves esterification, where the piperidine-thiadiazole intermediate reacts with ethyl 4-oxobutanoate under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the ester, potentially converting it to an alcohol.
Substitution: The benzyl group on the thiadiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate features a piperidine ring and a thiadiazole moiety, contributing to its potential biological activity. The compound can be synthesized through several multi-step synthetic pathways:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
- Introduction of the Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine moiety to the thiadiazole intermediate.
- Esterification : The final step involves reacting the piperidine-thiadiazole intermediate with ethyl 4-oxobutanoate under acidic or basic conditions to yield the desired compound.
Biological Mechanisms
The compound's mechanism of action involves interactions with specific molecular targets. The thiadiazole ring may inhibit or modulate enzyme activity, while the piperidine structure enhances binding affinity and specificity. Additionally, the ester group aids in cellular transport.
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant cytotoxic properties against various cancer cell lines. This compound may interfere with nucleic acid processes crucial for cell proliferation, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
This compound has shown potential in antimicrobial applications. Preliminary studies suggest that derivatives of thiadiazole can inhibit bacterial growth, which may be attributed to their ability to disrupt essential cellular processes .
Interaction Studies
The compound is also being studied for its binding affinity to various biological targets. Understanding these interactions can lead to insights into its pharmacological profiles and therapeutic uses .
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the ester group can facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[3-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
- Ethyl 4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
Uniqueness
Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate is unique due to the presence of the benzyl group on the thiadiazole ring, which can significantly influence its biological activity and chemical reactivity. This structural feature can enhance its interaction with specific biological targets, making it a more potent and selective compound compared to its analogs.
Biological Activity
Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate is a synthetic compound notable for its complex structure, which includes a thiadiazole ring, a piperidine ring, and an ester functional group. This unique composition suggests potential biological activities, particularly in the realm of medicinal chemistry and anticancer research.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The thiadiazole ring can interact with specific enzymes or receptors, potentially inhibiting or modulating their activity.
- Cell Membrane Transport : The ester group enhances the compound's ability to traverse cell membranes, facilitating its bioavailability.
- Nucleic Acid Interaction : The structural features allow for potential interference with nucleic acid processes crucial for cell proliferation, similar to other compounds containing thiadiazole moieties.
Anticancer Properties
Recent studies indicate that compounds featuring the thiadiazole scaffold exhibit significant anticancer activity. This compound has shown promise in inhibiting the growth of various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |
| HepG2 (Liver Cancer) | 15.0 | Induction of apoptosis |
These findings suggest that the compound may disrupt critical cellular functions in cancer cells.
Other Biological Activities
In addition to its anticancer properties, this compound may also exhibit:
- Antimicrobial Activity : Structural analogs have demonstrated efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Studies and Research Findings
Research has highlighted the importance of structural modifications in enhancing the biological activity of thiadiazole derivatives. For instance:
- Case Study on Structural Modifications : A study found that introducing different substituents on the piperidine and thiadiazole rings significantly affected the cytotoxicity and selectivity towards cancer cells .
- Mechanism-Based Approaches : Another investigation into related compounds revealed that specific interactions with enzymes such as thymidylate synthase and histone deacetylases contributed to their antiproliferative effects .
Q & A
Basic: What are the most efficient synthetic routes for this compound, and how do reaction conditions impact yield?
Answer:
The synthesis involves two critical steps: (1) formation of the 5-benzyl-1,3,4-thiadiazole moiety and (2) coupling with the piperidine-oxobutanoate backbone. For the thiadiazole component, 5-benzyl-1,3,4-thiadiazol-2-amine reacts with chloroacetyl chloride at 0–5°C to form intermediates, followed by thiourea treatment . For the backbone, ethyl 4-oxobutanoate synthesis via succinic acid monoethyl ester (82% yield) or 4-pentenoic acid ethyl ester (76% yield) is recommended . Key variables include temperature control (<5°C for thiadiazole reactions to avoid side products) and solvent selection (e.g., ethanol or methanol for reflux steps). Lower yields in alternative routes (e.g., 74% via diazoacetate methods) may stem from incomplete purification or side reactions during coupling .
Basic: What spectroscopic and chromatographic methods are validated for structural confirmation?
Answer:
- 1H/13C NMR : Confirm piperidine ring integration (e.g., δ 2.5–3.5 ppm for piperidinyl protons) and thiadiazole aromaticity (δ 7.2–8.1 ppm for benzyl protons) .
- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹ for oxobutanoate) and C-N/C-S stretches (1150–1250 cm⁻¹ for thiadiazole) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in related piperazine-thiadiazole structures .
- HPLC-PDA : Purity assessment (>97%) with C18 columns and acetonitrile/water gradients, validated against reference standards .
Advanced: How can competing by-products during thiadiazole-piperidine coupling be mitigated?
Answer:
By-products often arise from incomplete ring closure or oxidation. Strategies include:
- Catalytic Optimization : Use K2CO3 or Na2CO3 as bases to stabilize intermediates during nucleophilic substitution .
- Temperature Control : Maintain reflux at 80–90°C in ethanol to prevent thiadiazole decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) effectively isolates the target compound from dimers or unreacted precursors . Contradictions in yield (e.g., 76% vs. 82%) may reflect solvent polarity effects on crystallization .
Advanced: How can reaction mechanisms for thiadiazole-piperidine coupling be experimentally validated?
Answer:
- Isotopic Labeling : Use deuterated ethyl 4-oxobutanoate to track proton transfer during esterification .
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR (e.g., disappearance of carbonyl intermediates at ~1700 cm⁻¹) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict energy barriers for piperidine-thiadiazole cyclization, aligning with experimental activation energies .
Advanced: What strategies resolve discrepancies in biological activity data for analogs?
Answer:
Contradictions in antibacterial or enzyme inhibition results often stem from:
- Stereochemical Variance : Enantiomeric purity (e.g., R vs. S configurations at the piperidine nitrogen) significantly impacts target binding. Chiral HPLC or SFC is critical for separation .
- Solubility Artifacts : Use dimethyl sulfoxide (DMSO) with ≤0.1% concentration to avoid cellular toxicity in bioassays .
- Structure-Activity Relationship (SAR) : Compare with analogs like 4-bromophenyl derivatives (CAS 107811-25-6), where bromine substitution enhances hydrophobicity and target affinity .
Advanced: How can crystallization conditions be optimized to improve polymorph stability?
Answer:
- Solvent Screening : Ethyl acetate/hexane mixtures yield stable monoclinic crystals (validated via X-ray diffraction) .
- Additive Engineering : Trace trifluoroacetic acid (TFA) in recrystallization suppresses hydrate formation .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies metastable polymorphs; heating cycles at 5°C/min ensure phase purity .
Advanced: What analytical workflows address spectral overlaps in complex mixtures?
Answer:
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals in piperidine-thiadiazole protons .
- LC-MS/MS : Quantify trace impurities (e.g., hydrolyzed oxobutanoate) using MRM transitions (e.g., m/z 356 → 212 for the parent ion) .
- Multivariate Analysis : PCA (Principal Component Analysis) of IR or Raman spectra distinguishes batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
